

Solid-Phase Extraction of Tenofovir from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

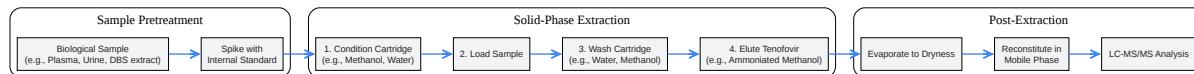
9-[2-

Compound Name: *(Diethylphosphonomethoxy)propyl-d6] Adenine*

Cat. No.: B561976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of tenofovir from various biological matrices. The methodologies outlined are compiled from validated, peer-reviewed research, offering robust procedures for sample cleanup and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Tenofovir is a widely used antiretroviral medication for the treatment and prevention of HIV and chronic hepatitis B. Accurate quantification of tenofovir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. Solid-phase extraction is a highly effective sample preparation technique that removes interfering substances and enriches the analyte of interest, leading to improved assay sensitivity and accuracy. This document details SPE protocols for plasma, dried blood spots (DBS), and urine.

General Solid-Phase Extraction Workflow

The following diagram illustrates the fundamental steps involved in the solid-phase extraction of tenofovir from biological samples.

[Click to download full resolution via product page](#)

Caption: General workflow for solid-phase extraction of tenofovir.

Experimental Protocols

Solid-Phase Extraction of Tenofovir from Human Plasma

This protocol is adapted from methodologies utilizing mixed-mode cation exchange (MCX) or C18 SPE cartridges.

Materials:

- SPE Cartridges: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX) or C18 cartridges
- Methanol (HPLC grade)
- Water (HPLC grade)
- 4% Phosphoric acid in water
- 2% Ammonium hydroxide in methanol
- Internal Standard (IS) working solution (e.g., Tenofovir-d6)
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Pretreatment:
 - To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.[1]
 - Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[1]
 - Alternatively, for C18 cartridges, dilute 100 µL of plasma with 100 µL of HPLC-grade water containing 0.6% trifluoroacetic acid (TFA) after adding 50 µL of the IS working solution.[2]
- SPE Cartridge Conditioning:
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][3] For C18 cartridges, condition with 1 mL of methanol followed by 1 mL of HPLC-grade water with 0.6% TFA.[2]
- Sample Loading:
 - Load the pretreated sample supernatant onto the conditioned SPE cartridge.[1] Loading can be done under gravity or by centrifugation at 1500 rpm for 4 minutes to prevent cross-contamination.[2][3]
- Washing:
 - Wash the cartridge with 1.0 mL of water followed by 1.0 mL of methanol.[3]
- Elution:
 - Elute the tenofovir from the cartridge using an appropriate elution solvent. For MCX cartridges, this is often a basic solution like 2% ammonium hydroxide in methanol.[1]
 - Collect the eluate in a clean tube.
- Post-Extraction Processing:

- Evaporate the eluate to dryness under a stream of nitrogen.[2][4]
- Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[2]

Solid-Phase Extraction of Tenofovir from Dried Blood Spots (DBS)

This protocol describes the extraction of tenofovir from DBS punches.

Materials:

- Methanol (HPLC grade)
- Stable isotope-labeled internal standards
- Vortex mixer
- Centrifuge

Procedure:

- Sample Preparation:
 - Punch a 3mm disc from the dried blood spot.[5]
- Extraction:
 - Place the DBS punch into a clean tube.
 - Add a specific volume of methanol containing the stable isotope-labeled internal standards to extract the analytes.[5]
 - Vortex the sample to facilitate extraction.
- Post-Extraction Processing:
 - Centrifuge the sample to pellet any solid debris.

- Transfer the supernatant to a new tube for analysis by LC-MS/MS.[5]

Solid-Phase Extraction of Tenofovir from Urine

This protocol provides a general approach for extracting tenofovir from urine samples.

Materials:

- SPE Cartridges (e.g., C18)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Phosphate buffer
- Internal Standard (IS) working solution
- Centrifuge
- Nitrogen evaporator

Procedure:

- Sample Pretreatment:
 - Thaw frozen urine samples at room temperature.
 - Centrifuge the urine sample to remove any particulate matter.
 - To a specific volume of urine, add the internal standard.
 - The sample may be diluted with a buffer, such as a phosphate buffer, prior to loading.[6]
- SPE Cartridge Conditioning:
 - Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]
- Sample Loading:

- Load the pretreated urine sample onto the conditioned SPE cartridge.[7]
- Washing:
 - Wash the cartridge with a solution designed to remove interfering compounds while retaining tenofovir. This may include a sequence of water and/or a weak organic solvent. [7]
- Elution:
 - Elute tenofovir with a suitable solvent, such as methanol or an acidified/basified organic solvent.[7]
- Post-Extraction Processing:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for tenofovir analysis using SPE.

Table 1: Recovery and Matrix Effects of Tenofovir SPE

Biological Matrix	SPE Sorbent	Recovery (%)	Relative Standard Deviation (RSD) (%)	Matrix Effect (%)	Citation
Plasma	C18	46.5	8.8	Not Significant	[2][9]
Plasma	Not Specified	90.91 - 94.51	Not Specified	Not Specified	[10]
Plasma	Not Specified	97.4 ± 2.5	Not Specified	Not Specified	[11]
Dried Blood Spots	Not Specified	50.1	3.4 - 8.3	103.21	[12]

Table 2: Linearity, LLOQ, and LOD of Tenofovir Assays Following SPE

Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	LOD (ng/mL)	Citation
Plasma	5.00 - 750	5.00	Not Specified	[3]
Plasma	15.6 - 4000	15.6	2.0	[2][9]
Plasma	0.5 - 500	Not Specified	Not Specified	[4][13]
Plasma	Not Specified	15	5	[10]
Plasma	20 - 2000	Not Specified	Not Specified	[11]
Dried Blood Spots	2.5 - 1000	2.5	Not Specified	[5][14]
Dried Blood Spots	10 - 2000	Not Specified	Not Specified	[12]
Urine	10 - 1000	Not Specified	5	[8]
Cerebrospinal Fluid	0.1 - 50	Not Specified	Not Specified	[4][13]

Conclusion

The protocols and data presented provide a comprehensive resource for the solid-phase extraction of tenofovir from various biological matrices. The selection of the appropriate SPE sorbent and optimization of the extraction procedure are critical for achieving high recovery and minimizing matrix effects, thereby ensuring the reliability of subsequent quantitative analysis. Researchers should validate these methods in their own laboratories to ensure performance meets the specific requirements of their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Sensitive Determination of Tenofovir in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Urine Assay for Tenofovir to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of tenofovir in human plasma by solid-phase extraction and high-performance liquid chromatography coupled with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solid-Phase Extraction of Tenofovir from Biological Matrices: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b561976#solid-phase-extraction-of-tenofovir-from-biological-matrices>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com